molecular formula C17H25FN4O2 B7517912 [6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea

[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea

Cat. No. B7517912
M. Wt: 336.4 g/mol
InChI Key: PXMYKSCQKJLEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea is a chemical compound that has been researched for its potential applications in scientific research. It is a member of the piperazine class of compounds, which have been studied for their ability to interact with various biological targets.

Scientific Research Applications

[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea has been studied for its potential applications in scientific research. It has been reported to have activity against various biological targets, including dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has been used in studies of drug addiction, depression, and anxiety disorders. It has also been studied for its potential as a tool for investigating the role of these receptors in various physiological processes.

Mechanism of Action

The mechanism of action of [6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea is not fully understood. However, it is believed to interact with various receptors in the brain and central nervous system. It has been reported to have activity at dopamine receptors, serotonin receptors, and adrenergic receptors. These interactions may contribute to the compound's effects on behavior and physiological processes.
Biochemical and Physiological Effects:
[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea has been reported to have various biochemical and physiological effects. It has been shown to affect the release of dopamine and other neurotransmitters in the brain. It has also been reported to affect the activity of various enzymes and proteins involved in cellular signaling pathways. These effects may contribute to the compound's ability to modulate behavior and physiological processes.

Advantages and Limitations for Lab Experiments

[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea has several advantages and limitations for use in lab experiments. One advantage is its ability to interact with multiple biological targets, which may make it useful for investigating the role of these targets in various physiological processes. However, one limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on [6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. Another direction is to further elucidate its mechanism of action and its interactions with various biological targets. Additionally, future research may focus on developing more selective derivatives of this compound, which may reduce the potential for off-target effects.

Synthesis Methods

The synthesis method for [6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea involves the reaction of 4-fluorophenylpiperazine with 6-bromo-1-hexanone in the presence of potassium carbonate. The resulting intermediate is then reacted with urea to yield the final product. This method has been reported in the literature and has been used to produce [6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea for scientific research purposes.

properties

IUPAC Name

[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN4O2/c18-14-5-7-15(8-6-14)21-10-12-22(13-11-21)16(23)4-2-1-3-9-20-17(19)24/h5-8H,1-4,9-13H2,(H3,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMYKSCQKJLEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea

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